molecular formula C8H12ClNO B146068 4-Ethoxyaniline hydrochloride CAS No. 637-56-9

4-Ethoxyaniline hydrochloride

Cat. No.: B146068
CAS No.: 637-56-9
M. Wt: 173.64 g/mol
InChI Key: JVWYCUBGJVOEIZ-UHFFFAOYSA-N
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Description

4-Ethoxyaniline hydrochloride (CAS 637-56-9), also known as p-phenetidinium chloride, is an aromatic amine salt with the molecular formula C₈H₁₂ClNO and a molecular weight of 173.64 g/mol . It is the hydrochloride salt form of 4-ethoxyaniline (p-phenetidine) . This compound serves as a vital precursor and building block in scientific research and industrial applications. In pharmaceutical research, it is a crucial intermediate in synthetic pathways, notably for the production of chemotherapeutic agents like N-(4-ethoxyphenyl)-retinamide (4-EPR), where the free base is typically liberated in situ using a base such as triethylamine (TEA) . In the chemical industry, its reactivity is exploited in the synthesis of azo dyes, where it undergoes coupling reactions with diazonium salts to form stable colorants . The compound can be synthesized by reducing 4-ethoxynitrobenzene, followed by treatment with hydrochloric acid to form the crystalline salt . Structural analyses, including single-crystal X-ray diffraction, reveal that the 4-ethoxyanilinium cations form planar structures stabilized by N–H···Cl hydrogen bonds and C–H···π interactions . As a chemical of professional interest, it requires careful handling. This product is intended For Research Use Only and is not approved for human or veterinary use .

Properties

IUPAC Name

4-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWYCUBGJVOEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060923
Record name p-Ethoxyaniline hydrochloride
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Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

637-56-9
Record name Benzenamine, 4-ethoxy-, hydrochloride (1:1)
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Record name Benzenamine, 4-ethoxy-, hydrochloride (1:1)
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Record name Benzenamine, 4-ethoxy-, hydrochloride (1:1)
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Record name p-Ethoxyaniline hydrochloride
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Record name p-phenetidinium chloride
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Record name 4-Ethoxyaniline hydrochloride
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Preparation Methods

Nitro Compound Reduction Followed by Hydrochloride Formation

The most widely documented method involves reducing 4-ethoxynitrobenzene to 4-ethoxyaniline, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Procedure :

  • Reduction Step :

    • 4-Ethoxynitrobenzene is refluxed with zinc powder in methanol under acidic conditions (NH₄Cl/H₂O) at 0–5°C.

    • The nitro group is reduced to an amine, yielding 4-ethoxyaniline as a free base.

    • Reaction Equation :

      4-Ethoxynitrobenzene+3Zn+7HCl4-Ethoxyaniline+3ZnCl2+2H2O\text{4-Ethoxynitrobenzene} + 3\text{Zn} + 7\text{HCl} \rightarrow \text{4-Ethoxyaniline} + 3\text{ZnCl}_2 + 2\text{H}_2\text{O}
  • Salt Formation :

    • The free base is treated with concentrated hydrochloric acid, forming this compound.

    • Typical Yield : 70–85% after recrystallization from ethanol/water mixtures.

Key Parameters :

  • Temperature control during reduction (0–5°C) minimizes side reactions.

  • Stoichiometric excess of zinc ensures complete nitro group reduction.

Direct Synthesis via Arylnitrone Intermediate

An alternative route utilizes arylnitrone intermediates, enabling regioselective functionalization before hydrochloride formation.

Procedure :

  • Nitrone Synthesis :

    • 4-Ethoxynitrobenzene reacts with benzaldehyde in methanol to form N-(4-ethoxyphenyl)-1-phenylethan-1-imine oxide.

  • Acid Hydrolysis :

    • The nitrone intermediate undergoes hydrolysis with concentrated HCl at 72°C for 4 hours, yielding this compound.

    • Reaction Equation :

      N-(4-Ethoxyphenyl)nitrone+HCl4-Ethoxyaniline Hydrochloride+Byproducts\text{N-(4-Ethoxyphenyl)nitrone} + \text{HCl} \rightarrow \text{this compound} + \text{Byproducts}

Advantages :

  • Avoids isolation of the free base, reducing oxidation risks.

  • Suitable for large-scale production due to streamlined steps.

Optimization of Reaction Conditions

Temperature and Stoichiometry

  • Reduction Step : Excess zinc (1.2–1.5 equiv) and controlled addition of NH₄Cl prevent runaway reactions.

  • Salt Formation : Slow HCl addition at 0°C avoids local overheating, which can degrade the amine.

Industrial-Scale Production

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (1:2 v/v) yield crystals with >99% purity.

  • Washing Protocols : Cold dichloromethane removes organic impurities without dissolving the product.

Analytical Characterization

Purity Assessment

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity ≥98%.

  • TLC : Silica gel plates (ethyl acetate/hexane, 1:3) validate reaction completion (Rf = 0.45 for this compound).

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD) :

    • δ 7.15 (d, J = 8.5 Hz, 2H, aromatic H),

    • δ 6.80 (d, J = 8.5 Hz, 2H, aromatic H),

    • δ 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃),

    • δ 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • Melting Point : 118–120°C (consistent with literature values).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Nitro Reduction70–85%>99%HighModerate
Arylnitrone Hydrolysis65–75%98%ModerateLow

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidases.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

4-Ethoxyaniline hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the following areas:

  • Synthesis of Analgesics : It is used in the production of analgesic drugs like phenacetin and bucetin, although these have been withdrawn due to safety concerns related to renal toxicity .
  • Antimicrobial Agents : The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of 4-ethoxyaniline exhibit activity against various bacterial strains, making it a candidate for further development in antibiotic formulations .
  • Veterinary Medicine : A related compound, 4-hydroxy-5-ethoxyaniline, synthesized from 4-ethoxyaniline, has been used as an intermediate in the production of veterinary drugs such as Decoquinate, which is effective against coccidiosis in poultry .

Dye Industry

The compound is also utilized in the dye industry due to its ability to form azo dyes through coupling reactions. Azo dyes are widely used for coloring textiles and other materials. The synthesis of these dyes often involves coupling 4-ethoxyaniline with diazonium salts, leading to vibrant colorants that are stable and commercially viable .

Chemical Synthesis

In chemical synthesis, this compound is employed as a building block for various organic compounds. Its reactivity allows it to participate in numerous chemical transformations:

  • Schiff Base Formation : It can react with aldehydes to form Schiff bases. For instance, a study demonstrated the synthesis of a Schiff base from 4-ethoxyaniline and 2-pyridinecarboxaldehyde, showcasing its utility in organic synthesis .
  • Azo Coupling Reactions : The compound can undergo azo coupling reactions to produce azo compounds that are important in dye chemistry .

Toxicological Considerations

While this compound has beneficial applications, it is essential to note its toxicological profile:

  • Skin Sensitization : Studies indicate that it may cause skin sensitization and irritation upon exposure, categorizing it under hazardous substances .
  • Potential Mutagenicity : There are concerns regarding its mutagenic potential based on structural analogs and metabolic studies .

Case Studies and Research Findings

  • Synthesis Methodologies :
    • A novel method for synthesizing 4-hydroxy-5-ethoxyaniline was reported, highlighting improved yields and reduced environmental impact through aqueous phase reactions without organic solvents .
  • Antimicrobial Activity :
    • Research on derivatives of 4-ethoxyaniline demonstrated promising antimicrobial properties against specific pathogens, indicating potential for new drug development .
  • Dye Production :
    • The use of 4-ethoxyaniline in the production of azo dyes has been documented extensively, with various studies confirming its efficacy and stability as a dye precursor .

Mechanism of Action

The mechanism of action of 4-ethoxyaniline hydrochloride involves its interaction with various molecular targets. For instance, during oxidation reactions, it interacts with peroxidases to form imino derivatives . These interactions are crucial for its role in biochemical and industrial processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Ethoxyaniline Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Notes
This compound C₈H₁₂ClNO 173.64 Ethoxy (-OCH₂CH₃) Acid-base reaction (HCl + 4-ethoxyaniline) Anticancer drug precursor
4-Methoxyaniline hydrochloride C₇H₁₀ClNO 159.61 Methoxy (-OCH₃) Similar acid-base reaction General organic synthesis intermediate
3-Chloro-4-Ethoxyaniline hydrochloride C₈H₁₁Cl₂NO 208.09 Ethoxy + Chloro (-Cl) Nitrone reaction with oxalyl chloride Low yield (38.5%) due to steric effects
4-(Trifluoromethyl)aniline hydrochloride C₇H₇ClF₃N 197.59 Trifluoromethyl (-CF₃) Unspecified acid-base reaction Agrochemical/pharmaceutical intermediates
4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride C₁₀H₁₅Cl₂NO 236.14 Chloro + Ethoxyethyl Multi-step alkylation Specialized polymer synthesis

Biological Activity

4-Ethoxyaniline hydrochloride, also known as p-phenetidine, is an aromatic amine with significant biological activity. Its molecular formula is C8_8H11_{11}ClN2_2O, and it is primarily used as an intermediate in the synthesis of pharmaceuticals and dyes. This article explores its biological properties, toxicity, and potential applications based on diverse research findings.

4-Ethoxyaniline can be synthesized through various methods, including refluxing with solvents like ethanol. The synthesis typically yields a compound characterized by its ethoxy group attached to the aniline structure, which influences its reactivity and biological interactions.

Property Value
Molecular FormulaC8_8H11_{11}ClN2_2O
Molecular Weight173.64 g/mol
Melting Point118-120 °C
SolubilitySoluble in water

Toxicity Profile

This compound exhibits a range of toxicological effects. Studies have shown that it is harmful if swallowed and can cause skin irritation and sensitization. Notably, it has been linked to renal toxicity, which has led to its withdrawal from certain pharmaceutical applications.

  • Acute Toxicity : The compound has shown significant acute toxicity in various animal models. For instance, inhalation studies in Wistar rats indicated that exposure to concentrations as low as 0.25 mg/L could result in severe health effects including cyanosis and respiratory distress .
  • Chronic Toxicity : Repeated exposure studies have revealed that prolonged inhalation can lead to hematological changes such as normocytic anemia and increased spleen weight .
  • Genotoxicity : There is evidence suggesting that 4-ethoxyaniline may be genotoxic. It has been shown to covalently bind to DNA and proteins following metabolic activation, indicating potential mutagenic properties .

Case Studies

Several case studies have documented the adverse effects of 4-ethoxyaniline:

  • A study involving patients with renal disease who had been exposed to phenacetin (a drug metabolized into 4-ethoxyaniline) showed no positive skin reactions at tested doses, although allergic responses were noted in healthy subjects .
  • In a four-week inhalation study on rats, exposure to vapors resulted in increased erythropoiesis and splenic haemosiderosis at higher concentrations, suggesting a compensatory response to anemia induced by the compound .

The biological activity of 4-ethoxyaniline is largely attributed to its metabolism into reactive intermediates that can interact with cellular macromolecules:

  • Metabolism : Upon exposure, 4-ethoxyaniline undergoes O-demethylation and N-methylation, resulting in metabolites such as p-aminophenol which are implicated in its toxic effects .
  • Reactive Species Formation : The compound can form diimine intermediates that may lead to oxidative stress within cells, contributing to its cytotoxic profile.

Applications

Despite its toxicity concerns, 4-ethoxyaniline remains valuable in chemical synthesis:

  • Pharmaceutical Intermediates : It serves as a precursor for various pharmaceutical compounds.
  • Dyes and Pigments : Its derivatives are utilized in dye manufacturing due to their vibrant colors.

Q & A

Q. What are the common synthetic routes for 4-Ethoxyaniline hydrochloride, and how are purity and yield optimized?

  • Methodological Answer : The hydrochloride salt is typically synthesized by reducing 4-nitrophenetole (4-ethoxy nitrobenzene) using iron borings and hydrochloric acid under controlled conditions. After reduction, the free base (4-ethoxyaniline) is precipitated and converted to the hydrochloride salt via HCl treatment. Yield optimization (up to 85%) involves maintaining stoichiometric excess of iron, precise temperature control (80–100°C), and slow addition of reactants to minimize side reactions . Alternatively, catalytic hydrogenation with Raney nickel under pressure offers a cleaner route with reduced byproducts . Purity is ensured via recrystallization from ethanol or aqueous HCl, monitored by TLC or HPLC.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a planar protonated 4-ethoxyanilinium cation and Cl⁻ anion. Key stabilizing interactions include:
  • N–H···Cl hydrogen bonds (N–Cl distances: 3.104–3.114 Å) forming chains along the a-axis.
  • C–H···π interactions (C4–H4A···Cg1: 3.654 Å; C7–H7B···Cg1: 3.710 Å).
  • π-π stacking between benzene rings (Cg1–Cg1: 4.873 Å).
    These interactions are critical for lattice stability and can be validated via Hirshfeld surface analysis .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Methodological Answer : this compound exhibits slight solubility in water (~2–5 mg/mL at 25°C) but higher solubility in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. This limited aqueous solubility necessitates solvent optimization for reactions: ethanol/water mixtures (1:1 v/v) are effective for coupling reactions, while DCM/DMF systems are preferred for anhydrous conditions. Precipitation protocols (e.g., diethyl ether trituration) are used for purification .

Advanced Research Questions

Q. How do coupling agents like EDCI versus DCC influence the purification of 4-Ethoxyaniline derivatives in peptide-like conjugates?

  • Methodological Answer : EDCI (1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide) is favored over DCC (dicyclohexylcarbodiimide) due to its water-soluble urea byproduct, simplifying purification. For example, in synthesizing N-(4-ethoxyphenyl)-retinamide, EDCI allows direct filtration and solvent evaporation, avoiding tedious column chromatography. In contrast, DCC generates insoluble dicyclohexylurea, requiring silica gel chromatography. Reaction efficiency (quantitative yield) is confirmed via <sup>1</sup>H NMR and LC-MS .

Q. Why do dielectric studies fail to detect ferroelectric phase transitions in this compound, and how can this contradiction be resolved?

  • Methodological Answer : Dielectric permittivity measurements (1 MHz, 93–350 K) show no anomalies (εr = 4.0–4.3), suggesting absence of ferroelectricity. Contradictions with structurally similar compounds (e.g., 4-methoxyanilinium chloride) may arise from differences in molecular packing or hydrogen-bonding networks. Resolution strategies include:
  • Variable-temperature XRD to track structural changes.
  • Impedance spectroscopy at lower frequencies (1 kHz–1 MHz) to probe ionic mobility.
  • Comparative studies with halogen-substituted analogs .

Q. How can solvent-free mechanochemistry enable sustainable synthesis of 4-Ethoxyaniline-derived perylene diimides (PDIs)?

  • Methodological Answer : Continuous extrusion mechanochemistry replaces traditional solvent-based methods. For PDIs, 1,8-naphthalic anhydride and 4-ethoxyaniline are extruded at 55 rpm and 110°C for 8 minutes, achieving quantitative conversion. Key advantages:
  • Elimination of toxic solvents (e.g., DCM).
  • Scalability (mg to kg batches).
  • Energy efficiency (reduced reaction time from hours to minutes).
    Reaction progress is monitored via FT-IR (disappearance of anhydride C=O peaks at 1770 cm⁻¹) .

Q. What eco-friendly strategies optimize Schiff base synthesis from 4-Ethoxyaniline and 2-pyridinecarboxaldehyde?

  • Methodological Answer : Three green methods are compared:
  • Solvent-free grinding : Equimolar reactants ground for 15 minutes (yield: 78%).
  • Aqueous micellar catalysis : SDS (2 mol%) in water at 60°C, 2 hours (yield: 82%).
  • Ultrasound-assisted synthesis : Ethanol/water (1:1), 40 kHz, 30 minutes (yield: 89%).
    Ultrasound method is optimal, reducing time and energy while improving yield. Product validation via <sup>13</sup>C NMR (imine C=N peak at 160–165 ppm) and HRMS .

Q. How can discrepancies in reported melting points and spectral data for this compound be systematically addressed?

  • Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Standardization protocols include:
  • DSC/TGA analysis to confirm decomposition vs. melting events.
  • PXRD to identify crystalline phases.
  • Solution-state <sup>1</sup>H NMR in DMSO-d6 (δ 6.75–7.20 ppm for aromatic protons; δ 1.35 ppm for ethoxy CH3).
    Collaborative inter-laboratory studies using certified reference materials (e.g., NIST-traceable standards) ensure data reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxyaniline hydrochloride
Reactant of Route 2
4-Ethoxyaniline hydrochloride

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